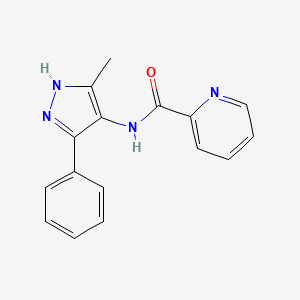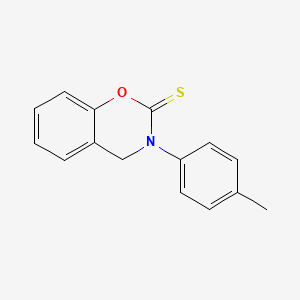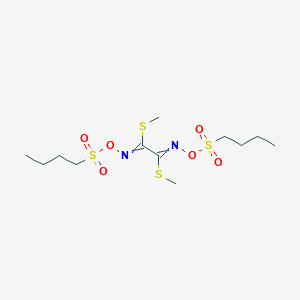![molecular formula C20H22F3NO B12591203 Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-(trifluoromethyl)- CAS No. 640290-16-0](/img/structure/B12591203.png)
Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamida, N-[2-(1,3-dimetilbutil)fenil]-2-(trifluorometil)-: es un compuesto orgánico que pertenece a la clase de las benzamidas. Se caracteriza por la presencia de un núcleo de benzamida sustituido con un grupo 2-(1,3-dimetilbutil)fenil y un grupo trifluorometil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de Benzamida, N-[2-(1,3-dimetilbutil)fenil]-2-(trifluorometil)- típicamente involucra la reacción de 2-(1,3-dimetilbutil)anilina con cloruro de trifluorometilbenzoílo bajo condiciones apropiadas. La reacción generalmente se lleva a cabo en presencia de una base como la trietilamina para neutralizar el ácido clorhídrico formado durante la reacción. El producto se purifica luego mediante técnicas estándar como la recristalización o la cromatografía.
Métodos de Producción Industrial: La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, los métodos industriales pueden incorporar técnicas avanzadas de purificación para garantizar la alta pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones: Benzamida, N-[2-(1,3-dimetilbutil)fenil]-2-(trifluorometil)- puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas, lo que podría alterar sus propiedades químicas.
Sustitución: El compuesto puede participar en reacciones de sustitución donde uno o más sustituyentes son reemplazados por otros grupos.
Reactivos y Condiciones Comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: Generalmente se emplean agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Se pueden utilizar varios nucleófilos o electrófilos dependiendo de la sustitución deseada.
Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir aminas u otros derivados reducidos.
Aplicaciones Científicas De Investigación
Benzamida, N-[2-(1,3-dimetilbutil)fenil]-2-(trifluorometil)- tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas reacciones químicas.
Biología: El compuesto se puede estudiar por sus posibles actividades biológicas, incluyendo sus interacciones con enzimas o receptores.
Medicina: La investigación puede explorar su potencial como agente farmacéutico, particularmente en el desarrollo de nuevos medicamentos.
Industria: El compuesto se puede utilizar en la producción de productos químicos especiales, polímeros y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción de Benzamida, N-[2-(1,3-dimetilbutil)fenil]-2-(trifluorometil)- involucra su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas que median sus efectos. El grupo trifluorometil del compuesto puede mejorar su afinidad de unión y selectividad para estos objetivos, lo que puede conducir a resultados biológicos o químicos específicos.
Comparación Con Compuestos Similares
Compuestos Similares:
Benzamida: La forma más simple de benzamida sin sustituyentes adicionales.
N,N-Dimetilbenzamida: Un derivado de benzamida con sustitución dimetil en el átomo de nitrógeno.
2,3-Dimetoxi-benzamida: Un derivado de benzamida con grupos metoxi en el anillo de benceno.
Unicidad: Benzamida, N-[2-(1,3-dimetilbutil)fenil]-2-(trifluorometil)- es única debido a la presencia del grupo 2-(1,3-dimetilbutil)fenil y el grupo trifluorometil.
Propiedades
Número CAS |
640290-16-0 |
|---|---|
Fórmula molecular |
C20H22F3NO |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
N-[2-(4-methylpentan-2-yl)phenyl]-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C20H22F3NO/c1-13(2)12-14(3)15-8-5-7-11-18(15)24-19(25)16-9-4-6-10-17(16)20(21,22)23/h4-11,13-14H,12H2,1-3H3,(H,24,25) |
Clave InChI |
YEGIVZPZMYYGHT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one](/img/structure/B12591124.png)
![Ethanone, 1-[2-(2-ethoxyethoxy)-3,6-dihydroxyphenyl]-](/img/structure/B12591125.png)
![2,2-Dichloro-1-[(1,3-dichloropropan-2-yl)oxy]propane](/img/structure/B12591134.png)
![2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine](/img/structure/B12591137.png)

![Lithium, [[bis(1-methylethyl)phosphino]methyl]-](/img/structure/B12591145.png)


![5-chloro-2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12591164.png)


![Benzene, 1,4-dimethoxy-2-[(phenylmethyl)thio]-](/img/structure/B12591177.png)
![Acetamide,N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12591193.png)
![3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one](/img/structure/B12591209.png)
